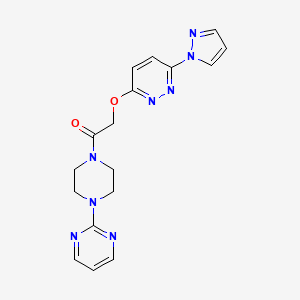

![molecular formula C17H16ClN3O3S B2923785 4-chloro-N-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]butanamide CAS No. 866050-85-3](/img/structure/B2923785.png)

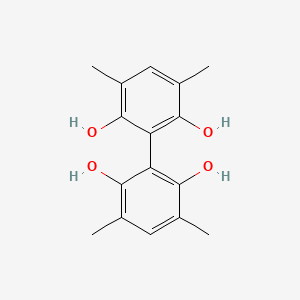

4-chloro-N-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a positive allosteric modulator of metabotropic glutamate receptor 5 (mGluR5) that potentiates human and rat mGluR5 activation by glutamate . It is selective for mGluR5 over other mGluRs but exhibits submicromolar activity at PDE6, δ- and κ-opioid receptors, and the ether-a-go-go related gene (ERG) potassium channel .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several functional groups including a 1,3-dioxoisoindol-2-yl group, a 1,3-thiazol-2-yl group, and a butanamide group . These groups likely contribute to the compound’s biological activity.Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 539.7±50.0 °C and a density of 1.505 . It is soluble in DMSO .Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

A study detailed the synthesis of novel indole-based hybrid oxadiazole scaffolds, including derivatives with a core structure similar to 4-chloro-N-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]butanamide. These compounds were evaluated for their urease inhibition properties, showing significant potential as therapeutic agents in drug design due to their potent inhibitory activity and mild cytotoxicity towards cell membranes (Nazir et al., 2018).

Anticancer Potentials

Another research focused on novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety, demonstrating potent anticancer activities. The synthesized compounds were evaluated against Hepatocellular carcinoma cell lines, with specific derivatives showing significant cytotoxicity, indicating the potential for further exploration as anticancer agents (Gomha et al., 2017).

Antimicrobial and Herbicidal Activities

Research on 8-ethoxycoumarin derivatives, which share a similar complexity in molecular design with 4-chloro-N-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]butanamide, revealed their potential for antimicrobial activities. These compounds were synthesized and showed efficacy in antimicrobial screenings, suggesting the utility of similar structures in developing new antimicrobial agents (Mohamed et al., 2012). Furthermore, derivatives have shown effectiveness in herbicidal activity, indicating a broad spectrum of agricultural applications (Liu et al., 2007).

Enzyme Inhibition for Diabetes Management

Compounds structurally related to 4-chloro-N-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]butanamide have been synthesized and evaluated for their α-amylase inhibitory activity, a key target in diabetes management. This research indicates the potential of such compounds in developing treatments for diabetes through enzyme inhibition (Mathew et al., 2015).

Mecanismo De Acción

This compound acts as a positive allosteric modulator of mGluR5, meaning it enhances the response of this receptor to its natural ligand, glutamate . It does this by binding to a site on the receptor that is distinct from the glutamate binding site, causing a conformational change that enhances the receptor’s response to glutamate .

Safety and Hazards

The compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), with the signal word “Warning” and hazard statement H410, indicating that it is very toxic to aquatic life with long-lasting effects . Precautionary statements include P273, advising to avoid release to the environment, and P501, advising to dispose of contents/container to an approved waste disposal plant .

Propiedades

IUPAC Name |

4-chloro-N-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O3S/c18-8-3-6-14(22)20-17-19-11(10-25-17)7-9-21-15(23)12-4-1-2-5-13(12)16(21)24/h1-2,4-5,10H,3,6-9H2,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUSLJBHONRUMOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=N3)NC(=O)CCCCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]butanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-2-(6,7-dimethyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-methylacetamide](/img/structure/B2923709.png)

![2-[2-(Chloromethyl)-6,7-dimethoxy-4-oxoquinazolin-3-yl]acetonitrile](/img/structure/B2923714.png)

![N-(4-chlorophenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/no-structure.png)

![2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2923719.png)

![N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2923722.png)

![1-[(5-Phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one](/img/structure/B2923723.png)